Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2
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Overview
Description
Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. The compound consists of a sequence of amino acids, including D-Cysteine, Glycine, and Phenylalanine with a para-nitro group, linked by peptide bonds. The presence of the para-nitro group on the Phenylalanine residue and the disulfide bond between the D-Cysteine residues contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. The para-nitro group on the Phenylalanine residue is introduced during the synthesis. The disulfide bond between the D-Cysteine residues is formed through oxidation .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions
Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 undergoes various chemical reactions, including:
Oxidation: The disulfide bond between the D-Cysteine residues can be oxidized or reduced, affecting the compound’s stability and activity.
Substitution: The para-nitro group on the Phenylalanine residue can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: Peptide bonds within the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the disulfide bond.
Substitution: Nucleophiles such as amines or thiols can react with the para-nitro group under appropriate conditions.
Major Products
Oxidation: Formation of oxidized disulfide bonds.
Substitution: Substituted derivatives of the Phenylalanine residue.
Hydrolysis: Fragmented peptide chains.
Scientific Research Applications
Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and disulfide bond formation.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as an opioid peptide analog.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 involves its interaction with specific molecular targets. The para-nitro group on the Phenylalanine residue and the disulfide bond between the D-Cysteine residues play crucial roles in its activity. The compound can bind to receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dcp-c[D-Cys-Gly-Phe-D-Cys]NH2: Lacks the para-nitro group, resulting in different chemical properties and reactivity.
Dcp-c[D-Cys-Gly-Phe(pNO2)-Cys]NH2: Contains L-Cysteine instead of D-Cysteine, affecting its stereochemistry and biological activity.
Dcp-c[Cys-Gly-Phe(pNO2)-D-Cys]NH2: Lacks the D-amino acids, influencing its stability and interaction with biological targets.
Uniqueness
Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 is unique due to the presence of both D-amino acids and the para-nitro group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C29H35N7O8S2 |
---|---|
Molecular Weight |
673.8 g/mol |
IUPAC Name |
(4R,7S,13R)-13-[3-(4-carbamoyl-2,6-dimethylphenyl)propanoylamino]-7-[(4-nitrophenyl)methyl]-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide |
InChI |
InChI=1S/C29H35N7O8S2/c1-15-9-18(26(30)39)10-16(2)20(15)7-8-24(37)34-23-14-46-45-13-22(27(31)40)35-29(42)21(33-25(38)12-32-28(23)41)11-17-3-5-19(6-4-17)36(43)44/h3-6,9-10,21-23H,7-8,11-14H2,1-2H3,(H2,30,39)(H2,31,40)(H,32,41)(H,33,38)(H,34,37)(H,35,42)/t21-,22-,23-/m0/s1 |
InChI Key |
IPRXWMYVCKZIQS-VABKMULXSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1CCC(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC2=O)CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N)C)C(=O)N |
Canonical SMILES |
CC1=CC(=CC(=C1CCC(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC2=O)CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N)C)C(=O)N |
Origin of Product |
United States |
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